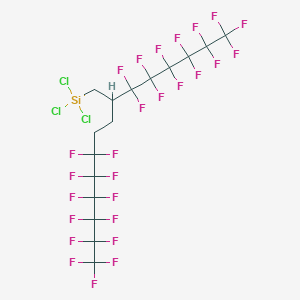

5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-(tridecafluorohexyl)decyltrichlorosilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Silane, trichloro[5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)decyl]- is a specialized organosilicon compound. It is characterized by the presence of multiple fluorine atoms, which impart unique properties such as high hydrophobicity and chemical resistance. This compound is often used in surface modification applications to create superhydrophobic surfaces.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, trichloro[5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)decyl]- typically involves the reaction of a perfluorinated alkyl iodide with trichlorosilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

Perfluorinated alkyl iodide+Trichlorosilane→Silane, trichloro[5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)decyl]-

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as distillation and recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Silane, trichloro[5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)decyl]- undergoes several types of chemical reactions, including:

Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as alcohols or amines.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Condensation: Catalyzed by acids or bases, often at elevated temperatures.

Substitution: Nucleophiles such as alcohols, amines, or thiols in the presence of a base.

Major Products

Hydrolysis: Silanols and hydrochloric acid.

Condensation: Siloxane polymers.

Substitution: Alkoxysilanes, aminosilanes, or thiolsilanes.

Scientific Research Applications

Silane, trichloro[5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)decyl]- has a wide range of applications in scientific research:

Surface Modification: Used to create superhydrophobic and oleophobic surfaces for various applications, including self-cleaning materials and anti-fouling coatings.

Biomedical Applications: Utilized in the development of biocompatible coatings for medical devices.

Chemical Synthesis: Acts as a reagent in the synthesis of other organosilicon compounds.

Nanotechnology: Employed in the fabrication of nanostructured materials with unique surface properties.

Mechanism of Action

The primary mechanism of action for Silane, trichloro[5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)decyl]- involves the formation of self-assembled monolayers (SAMs) on various substrates. The trichlorosilane groups react with hydroxyl groups on the substrate surface, forming strong covalent bonds and releasing hydrochloric acid. This results in a densely packed monolayer with the fluorinated alkyl chains oriented away from the surface, imparting hydrophobic and oleophobic properties .

Comparison with Similar Compounds

Similar Compounds

- Silane, trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-

- Silane, trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-

- 1H,1H,2H,2H-Perfluorooctyltrichlorosilane

Uniqueness

Silane, trichloro[5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)decyl]- is unique due to its extended perfluorinated alkyl chain, which provides superior hydrophobic and oleophobic properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring extreme resistance to water and oil.

Properties

CAS No. |

1621953-16-9 |

|---|---|

Molecular Formula |

C16H7Cl3F26Si |

Molecular Weight |

827.6 g/mol |

IUPAC Name |

trichloro-[5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)decyl]silane |

InChI |

InChI=1S/C16H7Cl3F26Si/c17-46(18,19)3-4(6(22,23)8(26,27)10(30,31)12(34,35)14(38,39)16(43,44)45)1-2-5(20,21)7(24,25)9(28,29)11(32,33)13(36,37)15(40,41)42/h4H,1-3H2 |

InChI Key |

DNAXFVIUOFWRIJ-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C[Si](Cl)(Cl)Cl)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-[4-(5-amino-1,3,4-thiadiazol-2-yl)butyl]-1,4,5,6-tetrahydropyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B12351105.png)

![(3R)-3-Amino-4-(6,7-difluoro-1H-indazol-3-yl)-1-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-1-butanonephosphate](/img/structure/B12351116.png)

![1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol;hydrate;hydrochloride](/img/structure/B12351118.png)

aminehydrochloride](/img/structure/B12351121.png)

![Butanedioic acid, 1-[(1S,2E,4E)-1-[(2R,5S,7R,8S)-2-butyl-7-[(2E,4E,6S,7S,8E)-9-carboxy-6-hydroxy-3,7-dimethyl-2,4,8-nonatrien-1-yl]-8-methyl-1,6-dioxaspiro[4.5]dec-2-yl]-5-carboxy-4-methyl-2,4-pentadien-1-yl] ester](/img/structure/B12351155.png)

![5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12351178.png)